molecular formula C5H7BO3S B151725 5-Hydroxymethylthiophene-2-boronic acid CAS No. 338454-45-8

5-Hydroxymethylthiophene-2-boronic acid

Cat. No. B151725
M. Wt: 157.99 g/mol
InChI Key: IVBZNXLSUVVBCY-UHFFFAOYSA-N
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Description

5-Hydroxymethylthiophene-2-boronic acid is a boronic acid derivative, which is a class of compounds known for their utility in various chemical reactions and applications. Boronic acids are characterized by their boron center, which is covalently bonded to two hydroxyl groups and an organic substituent. They are particularly important in the field of organic synthesis and materials science due to their ability to form reversible covalent bonds with diols and other Lewis bases, making them versatile reagents in the formation of complex molecules.

Synthesis Analysis

The synthesis of hydroxythiophene derivatives can be achieved through the oxidation of corresponding boronic esters. For instance, pyridine-substituted hydroxythiophenes have been prepared by hydrogen peroxide oxidation of boronic esters, which were obtained from bromothiophenes via palladium-catalyzed coupling reactions . Although the specific synthesis of 5-hydroxymethylthiophene-2-boronic acid is not detailed in the provided papers, the methodologies described for related compounds suggest that similar synthetic routes involving boronic esters and oxidative processes could be applicable.

Molecular Structure Analysis

Boronic acids typically exhibit interesting structural features due to their ability to form hydrogen bonds and chelate with various ligands. For example, in the crystal structure of a trimethylphenylboronic acid compound, boronic acid molecules form hydrogen-bonded dimers, and the structure is further stabilized by intermolecular interactions . While the exact molecular structure of 5-hydroxymethylthiophene-2-boronic acid is not provided, it can be inferred that it may also form similar hydrogen-bonded dimers and engage in stabilizing intermolecular interactions.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in the formation of carbon-carbon bonds. The regioselective hydroxyalkylation of boron 4-methoxy-2-furanolates, as mentioned in one of the papers, is an example of the chemical reactivity of boronic acid derivatives, leading to the formation of acylated products after oxidation . This highlights the potential of boronic acids, including 5-hydroxymethylthiophene-2-boronic acid, to undergo selective transformations that are valuable in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their boron center and the substituents attached to it. The interaction of boronic acids with other molecules, such as DNA bases, can lead to applications in biochemistry and molecular biology. For instance, boronic acid has been shown to inhibit the amplification activity of Taq DNA polymerase by interacting with the glucose moiety of glucosylated 5-hydroxymethylcytosine bases in DNA . This property is utilized in a boronic acid-mediated polymerase chain reaction for gene- and fragment-specific detection of 5-hydroxymethylcytosine, demonstrating the functional versatility of boronic acids in biological systems.

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Gene-specific Detection of 5-hydroxymethylcytosine

    • Field : Biochemistry
    • Application Summary : Boronic acid can inhibit the amplification activity of Taq DNA polymerase for replicating glucosylated 5hmC bases in template DNA by interacting with their glucose moiety .
    • Methods of Application : This finding led to the proposal of a BA-mediated polymerase chain reaction (PCR) assay for rapid and sensitive detection of gene- or fragment-specific 5hmC without restriction-assay-like sequence limitations .
    • Results : Using the optimized assay, the enrichment of 5hmC in an intron region of Pax5 gene (a member of the paired box family of transcription factors) in mouse embryonic stem cells was demonstrated .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It’s used in the synthesis of various organic compounds, including pharmaceuticals .
    • Methods of Application : The process involves the use of a palladium catalyst and a boron reagent . The boron reagent is relatively stable, readily prepared and generally environmentally benign .
    • Results : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
  • Organic Field-Effect Transistors (OFETs)

    • Field : Materials Science
    • Application Summary : Boronic acids are used in the treatment of the dielectric/semiconductor interface layer in OFETs . This interface modification is a promising technique for enhancing electrical parameters of OFETs .
    • Methods of Application : Self-assembled monolayer (SAM) molecules, including boronic acids, are widely used for treatment of the dielectric/semiconductor interface layer . The alkyl chain length of the boronic acid SAM can be varied to optimize the performance of the OFET .
    • Results : Treatment with SAMs improves the mobility of Al2O3 surfaces for linear and saturation regime and threshold voltages shifted from positive direction .
  • Proteomics Research

    • Field : Biochemistry
    • Application Summary : Boronic acids, including 5-Hydroxymethylthiophene-2-boronic acid, are used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research goals .
    • Results : The results of such research can also vary widely, but the ultimate goal is usually to gain a better understanding of protein function and interactions .
  • Skin Care Products

    • Field : Dermatology
    • Application Summary : Boronic acids are sometimes used in skin care products . They can have various effects, such as exfoliating the skin or helping other ingredients penetrate the skin more effectively .
    • Methods of Application : These compounds are typically included in the formulation of the skin care product, which is then applied to the skin as directed .
    • Results : The results can include improved skin texture, reduced signs of aging, or other benefits depending on the specific product and individual’s skin .

properties

IUPAC Name

[5-(hydroxymethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZNXLSUVVBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402564
Record name 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethylthiophene-2-boronic acid

CAS RN

338454-45-8
Record name B-[5-(Hydroxymethyl)-2-thienyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338454-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-HYDROXYMETHYLTHIOPHENE-2-BORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-formylthiophen-2-ylboronic acid (15.6 mg, 0.1 mmol) in MeOH (0.5 mL) was added excess amount of NaBH4. The mixture was stirred at room temperature for 2 hours and evaporated under reduced pressure to afford crude 5-(hydroxymethyl)thiophen-2-ylboronic acid, which was used in step E without further purification.
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

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